EMM (psychedelic)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

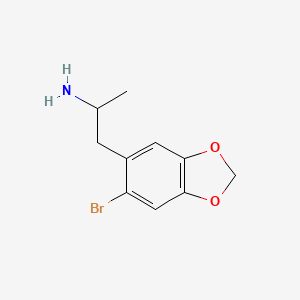

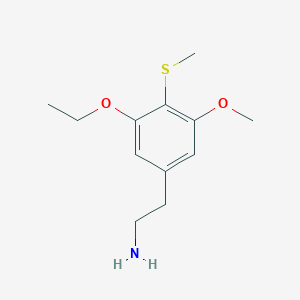

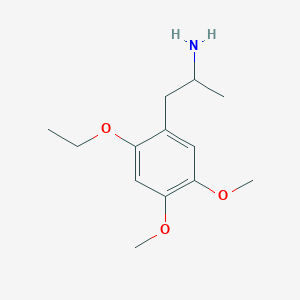

2-Ethoxy-4,5-dimethoxyamphetamine, commonly known as EMM, is a lesser-known psychedelic compound. It is a substituted amphetamine and a dimethoxy-ethoxy analog of trimethoxyamphetamine (TMA-2). EMM was first synthesized by Alexander Shulgin, a renowned chemist known for his work on psychoactive compounds . Despite its structural similarity to other psychedelics, EMM produces few to no effects, and very little data exists about its pharmacological properties, metabolism, and toxicity .

Vorbereitungsmethoden

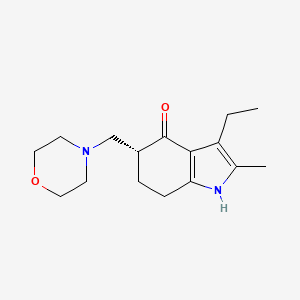

The synthesis of 2-ethoxy-4,5-dimethoxyamphetamine involves several steps, starting with the appropriate substituted benzaldehyde. The general synthetic route includes:

Formation of the intermediate: The substituted benzaldehyde undergoes a reaction with nitroethane to form the nitrostyrene intermediate.

Reduction: The nitrostyrene intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).

Ethylation: The final step involves the ethylation of the amine to produce 2-ethoxy-4,5-dimethoxyamphetamine.

Analyse Chemischer Reaktionen

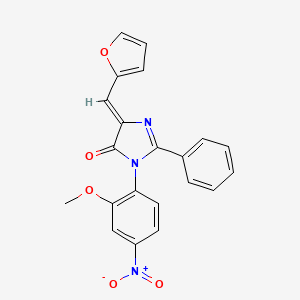

2-Ethoxy-4,5-dimethoxyamphetamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its precursor amines.

Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Due to its limited psychoactive effects, 2-ethoxy-4,5-dimethoxyamphetamine has not been extensively studied for therapeutic applications. it holds potential for research in the following areas:

Chemistry: As a structural analog of other psychedelics, it can be used to study structure-activity relationships.

Biology: It can serve as a tool to understand the interaction of substituted amphetamines with biological systems.

Medicine: Although not widely used, it could be explored for its potential therapeutic effects in treating certain mental health conditions.

Industry: Its synthesis and reactions can provide insights into the production and modification of similar compounds.

Wirkmechanismus

The exact mechanism of action of 2-ethoxy-4,5-dimethoxyamphetamine is not well understood due to the lack of comprehensive studies. like other substituted amphetamines, it is likely to interact with serotonin receptors in the brain, particularly the 5-HT2A receptor . This interaction may lead to changes in neurotransmitter release and neuronal activity, contributing to its psychoactive effects.

Vergleich Mit ähnlichen Verbindungen

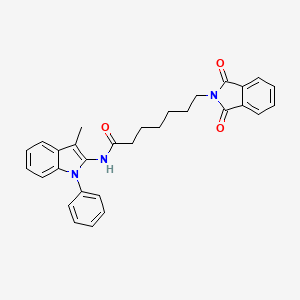

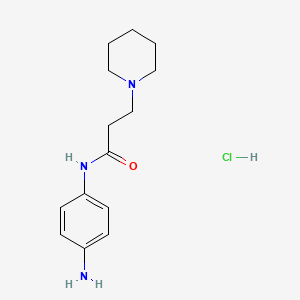

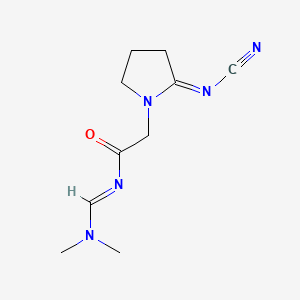

2-Ethoxy-4,5-dimethoxyamphetamine is structurally similar to other substituted amphetamines such as:

Trimethoxyamphetamine (TMA-2): EMM is a dimethoxy-ethoxy analog of TMA-2.

3,4-Methylenedioxyamphetamine (MDA): Both compounds share a similar core structure but differ in their substituents.

3,4-Methylenedioxymethamphetamine (MDMA): While MDMA is widely known for its psychoactive effects, EMM produces few to no effects.

The uniqueness of 2-ethoxy-4,5-dimethoxyamphetamine lies in its structural modifications, which result in different pharmacological properties compared to its analogs .

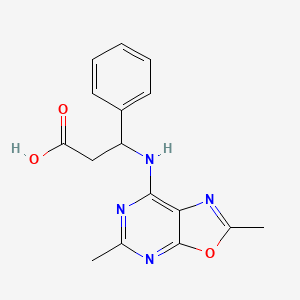

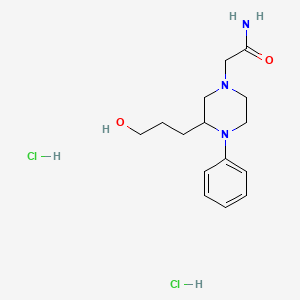

Eigenschaften

CAS-Nummer |

23693-30-3 |

|---|---|

Molekularformel |

C13H21NO3 |

Molekulargewicht |

239.31 g/mol |

IUPAC-Name |

1-(2-ethoxy-4,5-dimethoxyphenyl)propan-2-amine |

InChI |

InChI=1S/C13H21NO3/c1-5-17-11-8-13(16-4)12(15-3)7-10(11)6-9(2)14/h7-9H,5-6,14H2,1-4H3 |

InChI-Schlüssel |

SKRNTJDDBVAEGB-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC(=C(C=C1CC(C)N)OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.